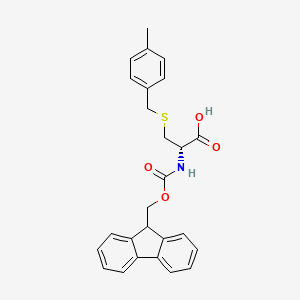
Fmoc-D-Cys(Mbzl)-OH
Vue d'ensemble
Description
“Fmoc-D-Cys(Mbzl)-OH” is a derivative of the amino acid cysteine, which is used in peptide and protein synthesis . The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is used to prevent unwanted reactions during the synthesis process . The “D-Cys(Mbzl)” part refers to the D-enantiomer of cysteine with a benzyl (Mbzl) protecting group .
Synthesis Analysis
The synthesis of “this compound” involves the use of protecting group strategies, which are paramount in synthetic chemistry . These strategies are extensively used in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The conditions used for its deprotection, its use in Boc and Fmoc peptide synthesis, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are all important aspects of its synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the Fmoc and Mbzl protecting groups. These groups are attached to the cysteine molecule to prevent unwanted reactions during the synthesis process .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its role in peptide synthesis. The Fmoc protecting group is removed under basic conditions, allowing the cysteine molecule to react with other amino acids to form peptides . The Mbzl protecting group can also be removed under certain conditions to allow further reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the presence of the Fmoc and Mbzl protecting groups. These groups influence the reactivity of the cysteine molecule and its behavior in different solvents .
Applications De Recherche Scientifique
Enhancing Drug Design and Discovery
- Pharmacological and Toxicological Significance : Fmoc-D-Cys(Mbzl)-OH is significant in pharmacology and toxicology, especially concerning human flavin-containing monooxygenases (FMOs). FMOs are involved in the metabolism of various drugs and chemicals, converting them into harmless, excretable metabolites. However, they can also bioactivate chemicals into toxic materials. FMOs show genetic variability, which contributes to interindividual differences in metabolism. Unlike cytochrome P450, FMOs are not easily induced or inhibited, minimizing potential drug-drug interactions. The detoxication pathways of FMOs can be advantageous in drug design, possibly leading to more effective drug materials (Cashman & Zhang, 2006).
Advancing Sonochemistry
- Observation of Nonequilibrium Plasma in Sonochemical Activity : Studies on multibubble sonoluminescence (MBSL) in aqueous media have provided insights into sonochemical activity, revealing the formation of nonequilibrium plasma inside collapsing bubbles. This observation could offer new directions in understanding and harnessing sonochemical processes (Nikitenko & Pflieger, 2017).
Enhancing Learning through Modeling-based Approaches
- Modeling-based Learning (MbL) in Science Education : MbL has been recognized for its cognitive, metacognitive, social, material, and epistemological contributions to science education. It engages students in authentic scientific inquiry and has been instrumental in improving conceptual understanding and scientific inquiry abilities. However, more research is needed to understand the learning processes during MbL and to ensure effective implementations (Louca & Zacharia, 2012).
Mécanisme D'action
Target of Action
The primary target of Fmoc-D-Cys(Mbzl)-OH is the cysteine thiol group in peptides and proteins . The compound is used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .
Mode of Action
This compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It is readily deprotected by secondary amines such as piperidine while it is stable under acidic conditions . This allows for the selective removal of other protecting groups under acidic conditions without affecting the this compound .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .
Result of Action
The use of this compound results in the successful synthesis of complex peptides and proteins with protected cysteine thiol groups . These peptides and proteins can then be used in a variety of biochemical applications, including research and therapeutic interventions .
Action Environment
The action of this compound is influenced by the environmental conditions of the peptide synthesis process. It is stable under acidic conditions, allowing for selective deprotection of other groups . It can be readily deprotected by secondary amines such as piperidine . Therefore, the pH and the presence of specific reagents in the environment can significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
The safety and hazards associated with “Fmoc-D-Cys(Mbzl)-OH” are not specifically mentioned in the retrieved papers. However, like all chemicals, it should be handled with care to avoid exposure and potential harm .
Orientations Futures
The future directions for “Fmoc-D-Cys(Mbzl)-OH” are likely to involve further developments in peptide synthesis. The use of protecting groups like Fmoc and Mbzl will continue to be an important strategy in this field .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBTXFHTQYWCZ-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145111 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200354-41-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


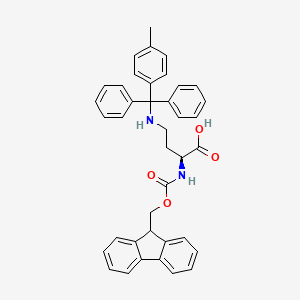
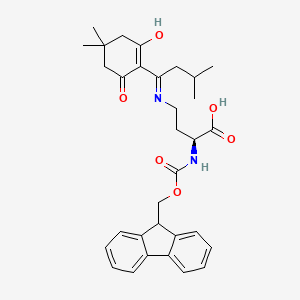
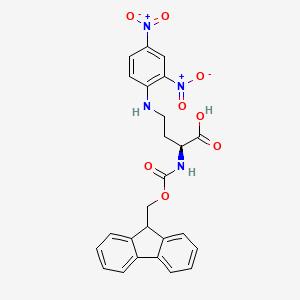
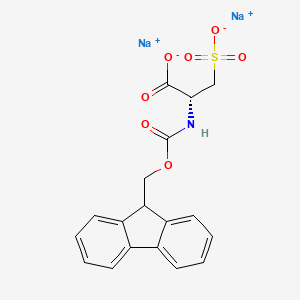


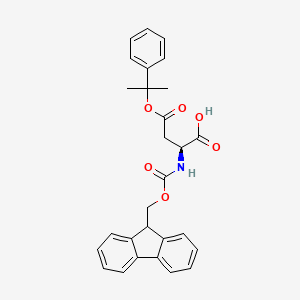
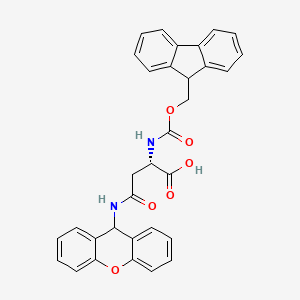




![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)

